molecular formula C12H8ClNO2S B6336072 2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on CAS No. 1418130-86-5

2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on

Cat. No. B6336072
CAS RN: 1418130-86-5
M. Wt: 265.72 g/mol
InChI Key: YPSDOEYUDHJZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on, also known as CMT-8, is a novel synthetic molecule that has been developed to have potential therapeutic applications in the fields of medicine and chemistry. CMT-8 is a member of the oxazepin family of molecules, which are a subclass of heterocyclic compounds. CMT-8 is a promising new molecule for research and development due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on has been studied for its potential applications in the fields of medicine and chemistry. In particular, 2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). 2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, 2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on has been studied for its potential use in the development of novel pharmaceuticals, such as antifungal agents and antiviral agents.

Mechanism of Action

2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on is believed to act through a variety of mechanisms, including the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting the production of prostaglandins, 2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on is believed to reduce inflammation and pain. Additionally, 2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on is believed to act as an antioxidant, which means it can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on has been studied for its potential biochemical and physiological effects. In particular, 2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on has been studied for its potential anti-inflammatory and antioxidant effects. Additionally, 2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on has been studied for its potential effects on the nervous system, including its potential ability to protect neurons from damage and to promote neuronal growth and repair.

Advantages and Limitations for Lab Experiments

2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on has a number of advantages for use in laboratory experiments. 2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on is relatively easy and inexpensive to synthesize and is soluble in a variety of organic solvents. Additionally, 2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on is stable under a variety of laboratory conditions and is not toxic. However, 2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on can be difficult to purify due to its low solubility in water, and it has a relatively short shelf life.

Future Directions

In the future, 2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on may be used in the development of novel pharmaceuticals, such as antifungal agents and antiviral agents. Additionally, 2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on could be used to develop treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's. 2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on could also be used to develop treatments for other diseases, such as cancer, and to develop treatments for inflammation and pain. Furthermore, 2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on could be used to develop new methods for drug delivery and to improve the efficacy of existing drugs.

Synthesis Methods

2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on can be synthesized using a variety of methods, including the synthesis of its precursor, 2-chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazoline. This precursor can be synthesized from the reaction of 2-chlorobenzothiophene and ethyl chloroformate in the presence of an acid catalyst. The resulting product is then reacted with an amine to form 2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on.

properties

IUPAC Name

2-chloro-8-methyl-5H-thieno[2,3-b][1,5]benzoxazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2S/c1-6-2-3-8-9(4-6)16-12-7(11(15)14-8)5-10(13)17-12/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSDOEYUDHJZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)SC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepin-4(5H)-one

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